Product packaging for (3-Bromo-5-fluoro-4-nitrophenyl)methanol(Cat. No.:)

(3-Bromo-5-fluoro-4-nitrophenyl)methanol

Cat. No.: B11862981
M. Wt: 250.02 g/mol
InChI Key: PBAGFRJZMVGGTC-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoro-4-nitrophenyl)methanol is a multifunctional benzyl alcohol derivative of high interest in medicinal chemistry and drug discovery. This compound integrates three distinct functional handles—bromo, fluoro, and nitro substituents—on an aromatic benzyl alcohol core, making it a valuable scaffold for constructing complex molecules. The primary research value of this compound lies in its application as a key chemical building block (synthon) for the synthesis of more complex active pharmaceutical ingredients (APIs) and biologically active molecules. The presence of multiple halogen atoms and a nitro group facilitates various synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and reduction reactions. The bromo and fluoro substituents are particularly significant in modern drug design. Bromine can participate in powerful transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, to form biaryl or C-N bonds, which are common in many drug structures . The fluorine atom, a common feature in approximately 20% of all FDA-approved drugs, is often incorporated to modulate a molecule's electronic properties, metabolic stability, and membrane permeability . Furthermore, the nitro group can serve as a precursor to an aniline, which is a common intermediate in the synthesis of various drug classes. While a specific mechanism of action is defined for a final drug substance rather than an intermediate, the structural features of this compound suggest its potential in developing compounds that target a wide range of diseases. Its structure is analogous to other nitro-benzyl alcohols and halogenated aromatic intermediates used in developing therapeutics for conditions such as inflammation, cancer, and infectious diseases . Researchers can leverage this chemical to generate novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Disclaimer: This product is supplied for Research Use Only (RUO) . It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic, therapeutic, or any other consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO3 B11862981 (3-Bromo-5-fluoro-4-nitrophenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

(3-bromo-5-fluoro-4-nitrophenyl)methanol

InChI

InChI=1S/C7H5BrFNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-2,11H,3H2

InChI Key

PBAGFRJZMVGGTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CO

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5 Fluoro 4 Nitrophenyl Methanol and Analogues

Strategies for Introducing Halogen Substituents

The introduction of halogen atoms onto the aromatic ring is a critical step in the synthesis of (3-Bromo-5-fluoro-4-nitrophenyl)methanol and its analogues. Electrophilic aromatic substitution is the primary method employed for this purpose, with the choice of reagents and catalysts being crucial for achieving the desired regioselectivity.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic bromination is a widely used method for introducing a bromine atom onto an aromatic ring. The reactivity of the aromatic substrate and the choice of the brominating agent and catalyst are key factors that determine the success and regioselectivity of the reaction.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic aromatic bromination. chadsprep.com While NBS itself can brominate activated aromatic rings, its reactivity towards deactivated rings, such as those bearing nitro groups, often requires the presence of a strong acid catalyst. manac-inc.co.jp Concentrated sulfuric acid is a commonly used catalyst in this context. For instance, the bromination of 3-nitrobenzaldehyde (B41214) with NBS in concentrated sulfuric acid at 65 °C has been reported to yield 3-bromo-5-nitrobenzaldehyde (B1283693) in 82% yield. chadsprep.com This method is effective for deactivated substrates due to the in situ generation of a highly electrophilic bromine species. manac-inc.co.jp

Lewis acids can also be employed to enhance the electrophilicity of NBS. The coordination of a Lewis acid to the carbonyl group of NBS increases the positive polarization of the bromine atom, making it a more potent electrophile. wisdomlib.org This approach is particularly useful for the bromination of moderately deactivated aromatic rings.

SubstrateBrominating AgentCatalystSolventTemperature (°C)ProductYield (%)Reference
3-NitrobenzaldehydeNBSConcentrated H₂SO₄-653-Bromo-5-nitrobenzaldehyde82 chadsprep.com
TetrahydrocarbazoleNBSConcentrated H₂SO₄-Room Temp.2,7-Dibromo-1,2,3,4-tetrahydrocarbazoleGood wisdomlib.org

The direct use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst is a classical and widely practiced method for aromatic bromination. google.com Lewis acids such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃) polarize the Br-Br bond, generating a more potent electrophile that can attack the aromatic ring.

A notable example is the bromination of 4-fluorotoluene (B1294773). The reaction of 4-fluorotoluene with bromine in glacial acetic acid, catalyzed by a combination of iodine and iron powder, yields a mixture of 3-bromo-4-fluorotoluene (B1266451) (70%) and 2-bromo-4-fluorotoluene (B74383) (30%). youtube.com This demonstrates the influence of the catalyst system on the regiochemical outcome of the bromination. The choice of Lewis acid can significantly impact the reaction rate and the isomer distribution of the products. google.com

SubstrateBrominating AgentCatalystSolventTemperature (°C)Product(s)Isomer Ratio (ortho:meta:para)Reference
4-FluorotolueneBr₂I₂ / FeGlacial Acetic Acid20-352-Bromo-4-fluorotoluene / 3-Bromo-4-fluorotoluene30:70 youtube.com
FluorobenzeneBr₂HY Zeolite / FeCl₃-30-70o-Bromofluorobenzene / p-Bromofluorobenzene2:98 google.com

The regioselectivity of electrophilic aromatic bromination is governed by the directing effects of the substituents already present on the aromatic ring. In the context of synthesizing this compound, the directing effects of the fluoro and nitro groups are of paramount importance. The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director.

When brominating a fluoronitrobenzene precursor, the position of bromination will be a result of the combined directing influences of these groups. For instance, the bromination of 1-fluoro-3-nitrobenzene (B1663965) would be expected to occur at the 4- or 6-position (ortho to the fluorine and meta to the nitro group) or the 5-position (meta to both, but ortho to the fluorine's para-directing influence). The use of specific catalysts, such as zeolites, has been shown to enhance para-selectivity in the bromination of substituted benzenes. google.comnih.gov Theoretical calculations can also be employed to predict the most likely site of electrophilic attack. researchgate.net

For example, in the bromination of p-nitrotoluene using barium tetrafluorobromate(III) as the brominating agent, the bromine is introduced at the position ortho to the methyl group and meta to the nitro group, yielding 3-bromo-4-nitrotoluene. researchgate.net This highlights the ability to achieve high regioselectivity with the appropriate choice of reagents.

Halogen Exchange Reactions for Fluorine Incorporation

The introduction of a fluorine atom onto an aromatic ring can also be achieved through nucleophilic aromatic substitution, specifically via a halogen exchange (Halex) reaction. nih.gov This process is particularly effective for aromatic rings that are activated towards nucleophilic attack by the presence of electron-withdrawing groups, such as a nitro group. nih.gov

In a typical Halex process, an aromatic chloride or bromide is treated with a source of fluoride (B91410) ions, such as potassium fluoride (KF) or cesium fluoride (CsF), at elevated temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). nih.gov For the synthesis of a precursor to this compound, one could envision a scenario where a 3-bromo-5-chloro-4-nitrophenyl derivative is subjected to a Halex reaction to replace the chlorine atom with fluorine.

Another related strategy is fluorodenitration, where a nitro group is displaced by a fluoride ion. This method provides an alternative route for the synthesis of fluoroaromatic compounds from readily available nitroaromatic precursors. google.com

Nitration Pathways for Aromatic Precursors

The introduction of the nitro group is typically achieved through electrophilic aromatic nitration, using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

In the synthesis of this compound, a plausible precursor is 3-bromo-5-fluorotoluene. The nitration of this compound would be directed by the ortho-, para-directing effects of the fluorine and methyl groups, and the meta-directing effect of the bromine atom. The fluorine and methyl groups are activating, while the bromine is deactivating. The nitration is expected to occur at the positions ortho or para to the activating groups. Given the steric hindrance between the bromine and methyl groups, the nitro group would likely be introduced at the 4-position, which is ortho to the fluorine and para to the methyl group, leading to the formation of 3-bromo-5-fluoro-4-nitrotoluene.

The nitration of bromobenzene, for example, yields a mixture of 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene, with the para isomer being the major product. researchgate.net This is consistent with the ortho-, para-directing nature of the bromine atom. The reaction conditions, such as temperature and the concentration of the nitrating agent, can be controlled to minimize the formation of dinitro byproducts.

Formation of the Hydroxymethyl Moiety

The hydroxymethyl (-CH₂OH) group is another key feature of this compound. This functional group can be introduced either by the reduction of a pre-existing carboxylic acid or aldehyde group or through more direct methods.

A common and efficient method for the formation of a hydroxymethyl group is the reduction of a corresponding carboxylic acid. Borane (B79455) reagents are particularly well-suited for this transformation as they selectively reduce carboxylic acids in the presence of many other functional groups. The borane-dimethyl sulfide (B99878) complex (BMS) is a stable and convenient source of borane for such reductions.

For instance, the synthesis of (3-bromo-4-methylphenyl)methanol (B151461) has been achieved by dissolving 3-bromo-4-methylbenzoic acid in tetrahydrofuran (B95107) (THF) and treating it with a borane-THF complex chemicalbook.com. The reaction typically proceeds by cooling the solution and slowly adding the borane complex, followed by warming to room temperature. After the reaction is complete, it is quenched, and the product is extracted. This methodology could be applied to a 3-bromo-5-fluoro-4-nitrobenzoic acid precursor to yield this compound.

Table 2: Common Reducing Agents for Carboxylic Acids

Reducing Agent Selectivity Typical Conditions
Borane-Dimethyl Sulfide (BMS) High for carboxylic acids THF, 0°C to room temperature
Lithium Aluminum Hydride (LiAlH₄) Very strong, reduces most carbonyls Anhydrous ether or THF, often at low temperatures

The Miyaura borylation reaction offers a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. It involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronate ester organic-chemistry.orgwikipedia.org. These boronate esters are stable and can be subsequently functionalized.

While not a direct method for introducing a hydroxymethyl group, the resulting arylboronic esters can be converted to the corresponding alcohols. This two-step, one-pot borylation/Suzuki-Miyaura cross-coupling has been shown to be effective for a range of aryl and heteroaryl halides nih.gov. The initial borylation creates an arylboronic ester, which can then undergo oxidation (e.g., with hydrogen peroxide and a base) to yield the corresponding phenol. For the introduction of a hydroxymethyl group, a different strategy would be required, potentially involving a coupling partner that already contains the protected hydroxymethyl moiety. The mild reaction conditions of the Miyaura borylation are tolerant of a wide variety of functional groups, including nitro groups, making it a potentially useful tool in the synthesis of complex molecules like this compound nih.gov.

Nucleophilic Substitution Strategies for Hydroxymethyl Group Incorporation

The introduction of a hydroxymethyl (-CH2OH) group onto an aromatic ring can be achieved through nucleophilic substitution on a suitable precursor, typically a benzyl (B1604629) halide. This strategy involves the displacement of a halide (e.g., -Cl, -Br) at the benzylic position by a hydroxide (B78521) ion or a protected equivalent.

The general two-step sequence is as follows:

Benzylic Halogenation: The precursor, a substituted toluene (B28343) derivative, is first halogenated at the benzylic carbon. This is often accomplished using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN).

Hydrolysis: The resulting benzyl halide is then subjected to hydrolysis to replace the halogen with a hydroxyl group.

A representative method involves the reduction of a corresponding benzyl halide intermediate. For instance, a halomethyl derivative can be reduced using sodium borohydride (B1222165) (NaBH4) in an aqueous alkaline medium to yield the hydroxymethyl group. This approach is particularly useful when direct hydrolysis might be complicated by the presence of other sensitive functional groups on the aromatic ring. The choice of solvent and temperature is critical to ensure selective substitution at the benzylic position without affecting the aromatic substituents.

StepReaction TypeTypical ReagentsIntermediate
1Benzylic HalogenationN-Bromosuccinimide (NBS), AIBNBenzylic Bromide
2Hydrolysis/SubstitutionH₂O, NaOH (aq), or NaBH₄ Benzyl Alcohol

Multi-step Sequences Involving Aldehyde or Ketone Intermediates

A robust and widely employed method for synthesizing benzyl alcohols involves the reduction of a corresponding benzaldehyde (B42025) or benzophenone (B1666685) intermediate. ncert.nic.in This approach offers excellent control and typically results in high yields. For the synthesis of this compound, the immediate precursor would be 3-bromo-5-fluoro-4-nitrobenzaldehyde.

The key step in this sequence is the reduction of the carbonyl group. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in Sodium borohydride is a milder reagent, often preferred for its compatibility with other functional groups like the nitro group, and can be used in protic solvents such as methanol (B129727) or ethanol (B145695). ncert.nic.inchemicalbook.com

A typical procedure involves dissolving the aldehyde in a suitable solvent (e.g., methanol) and cooling the solution before adding the reducing agent portion-wise to control the exothermic reaction. chemicalbook.com The reaction progress is monitored, and upon completion, the product is isolated through aqueous workup and extraction.

Table 2.1: Reduction of Substituted Benzaldehydes

Precursor Reducing Agent Solvent Product Yield Reference
3-Bromo-4-methylbenzaldehyde NaBH₄ Methanol (3-Bromo-4-methylphenyl)methanol 49.6% chemicalbook.com
3-Nitrobenzaldehyde (Various methods) - 3-Nitrobenzyl alcohol - -

Integrated Multi-step Synthetic Sequences

The construction of a complex molecule like this compound from simple starting materials relies on integrated multi-step sequences where the order of reactions is paramount for achieving the desired substitution pattern. rsc.orgresearchgate.net

Stepwise Assembly from Halogenated Nitroaniline Intermediates

One strategic approach begins with a substituted nitroaniline. The synthesis of p-nitroaniline, for example, can be achieved through a multi-step sequence starting from simpler aromatic compounds. azom.commagritek.com In this strategy, the amino group of a halogenated nitroaniline serves as a precursor that can be chemically transformed.

A plausible synthetic route could involve:

Starting Material: A suitably substituted aniline (B41778) or nitrobenzene.

Sequential Halogenation and Nitration: Introduction of the bromo, fluoro, and nitro groups in a specific order dictated by their directing effects. For instance, starting with a compound where a meta-directing group is introduced first can guide subsequent substitutions. libretexts.org

Diazotization of the Amino Group: The amino group of the halogenated nitroaniline intermediate is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).

Conversion to Other Functional Groups: The diazonium group is an excellent leaving group and can be substituted by a variety of functionalities. While direct conversion to a hydroxymethyl group is not standard, it can be converted to a group that is then transformed into the target functionality, for example, through conversion to a nitrile followed by reduction and hydrolysis.

This stepwise assembly provides a high degree of control over the placement of each substituent.

Strategic Sequential Functionalization for Controlled Regiochemistry

Achieving the specific 1-bromo-3-fluoro-2-nitro-5-(hydroxymethyl)benzene substitution pattern requires careful strategic planning to control regiochemistry during electrophilic aromatic substitution and other functionalization steps. rsc.org The electronic properties of the substituents already on the ring dictate the position of incoming groups.

Key strategic considerations include:

Directing Group Effects: The nitro group is a powerful deactivator and meta-director. Halogens are deactivators but are ortho-, para-directing. libretexts.org The sequence of nitration and halogenation steps must be chosen to exploit these effects to build the desired substitution pattern.

Use of Directing Templates: Modern synthetic chemistry employs removable directing groups that can guide C-H functionalization to specific, often sterically hindered, positions like the meta position, which might be difficult to access through classical methods. rsc.orgresearchgate.net These templates coordinate to a catalyst and the substrate, forming a metallacycle intermediate that facilitates C-H activation at a distal position. rsc.org

Sequential C-H Functionalization: Advanced strategies allow for the sequential functionalization of different C-H bonds on the same molecule. researchgate.netnih.govnih.gov For example, an initial functionalization can be followed by a second, distinct C-H activation at another position, enabling the rapid construction of polysubstituted arenes. nih.gov

This level of strategic control is essential to prevent the formation of undesired regioisomers and to ensure an efficient synthetic route. researchgate.net

Optimization of Reaction Conditions for Yield and Purity in Synthesis

Maximizing the yield and purity of the final product is a critical aspect of any synthetic sequence. This is achieved through the systematic optimization of various reaction parameters. nih.gov

For the synthesis of this compound and its intermediates, key parameters to optimize include:

Reagents and Catalysts: The choice of reagents and catalysts can significantly impact the reaction's efficiency and selectivity. For instance, in the bromination of m-nitrobenzaldehyde, using N-bromosuccinimide in concentrated sulfuric acid at 65°C for one hour resulted in an 82% yield of the desired product. chemicalbook.com

Solvent: The solvent can influence reaction rates and selectivity. In reduction reactions with NaBH₄, alcoholic solvents like methanol or ethanol are commonly used. chemicalbook.com

Temperature: Temperature control is crucial. Many reactions, such as reductions with borohydrides, are initiated at 0°C to manage exothermicity before being allowed to proceed at room temperature. chemicalbook.com

Reaction Time: Monitoring the reaction (e.g., by TLC or GC-MS) ensures it is stopped once the starting material is consumed, preventing the formation of byproducts from over-reaction.

Purification Methods: Post-reaction workup and purification are vital for isolating the target compound in high purity. Common techniques include extraction, washing, drying, and final purification by recrystallization or column chromatography. chemicalbook.comchemicalbook.com Recrystallization from a suitable solvent mixture, such as ethyl acetate/petroleum ether, is often effective for obtaining highly pure crystalline solids. chemicalbook.com

Continuous flow synthesis combined with real-time process analytical technology (PAT) represents a modern approach to reaction optimization, allowing for rapid screening of conditions and enhanced process control. nih.gov

Table 2.2: Summary of Mentioned Compounds

Compound Name
This compound
3-Bromo-5-fluoro-4-nitrobenzaldehyde
Sodium borohydride
Lithium aluminium hydride
(3-Bromo-4-methylphenyl)methanol
3-Bromo-4-methylbenzaldehyde
3-Nitrobenzyl alcohol
3-Nitrobenzaldehyde
(3-Bromo-5-nitrophenyl)methanol
3-Bromo-5-nitrobenzaldehyde
p-Nitroaniline
N-bromosuccinimide
Sodium nitrite
Ethyl acetate
Petroleum ether

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Fluoro 4 Nitrophenyl Methanol

Reactivity of the Halogenated and Nitrated Aromatic Ring

The presence of three electron-withdrawing groups—bromo, fluoro, and nitro—renders the aromatic ring of (3-Bromo-5-fluoro-4-nitrophenyl)methanol significantly electron-deficient. This electronic characteristic is a primary determinant of its reactivity, making it susceptible to nucleophilic attack while being highly deactivated towards electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds with aromatic rings bearing strong electron-withdrawing groups and a suitable leaving group. youtube.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

In this compound, both bromine and fluorine can act as leaving groups in SNAr reactions. The regioselectivity of the substitution is heavily influenced by the position of the strongly activating nitro group. The nitro group exerts its activating effect most strongly at the ortho and para positions.

In this molecule, the fluorine atom is positioned at C-5, which is ortho to the C-4 nitro group. The bromine atom is at C-3, which is meta to the nitro group. Because the resonance stabilization of the Meisenheimer intermediate is most effective when the electron-withdrawing group is ortho or para to the site of nucleophilic attack, the fluorine atom is preferentially displaced over the bromine atom. youtube.com While halogens are not typically considered excellent leaving groups in SN1 or SN2 reactions, in the context of SNAr, the rate-determining step is often the initial nucleophilic attack. youtube.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and susceptible to this attack, further favoring its displacement. youtube.com Research on similarly structured compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has demonstrated the successful substitution of the fluorine atom by various oxygen, sulfur, and nitrogen nucleophiles. nih.gov

The nitro group is a powerful activating group for SNAr reactions due to its strong electron-withdrawing nature, which operates through both inductive and resonance effects. When a nucleophile attacks the ring at a position ortho or para to the nitro group, the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group. youtube.com This delocalization provides significant resonance stabilization to the intermediate, lowering the activation energy of the reaction and facilitating the substitution process. youtube.com The presence of multiple electron-withdrawing groups further enhances the ring's electrophilicity, making it more reactive towards strong nucleophiles. youtube.com

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be converted into various other functionalities, most commonly an amino group through reduction.

Reductive Pathways to Aromatic Amines (e.g., Catalytic Hydrogenation, Metal-Mediated Reductions)

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding the corresponding (3-Amino-5-bromo-4-fluorophenyl)methanol. This conversion can be achieved through several methods, with the primary challenge being chemoselectivity—specifically, avoiding the reductive cleavage of the carbon-halogen bonds (hydrodehalogenation). sci-hub.segoogle.com

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgmasterorganicchemistry.com While efficient, standard catalytic hydrogenation can lead to significant dehalogenation, particularly with palladium catalysts. google.com To mitigate this side reaction, specialized catalyst systems have been developed, such as sulfided platinum catalysts or the use of additives like magnesium oxide or heterocyclic nitrogen bases, which act as dehalogenation suppressors. sci-hub.segoogle.com

Metal-Mediated Reductions: These methods use dissolving metals in acidic or neutral media and are often more chemoselective for reducing the nitro group in the presence of halogens. masterorganicchemistry.com Common reagents include:

Iron powder in the presence of an acid like HCl or acetic acid.

Tin(II) chloride (SnCl₂) in concentrated HCl.

Zinc metal in acidic or neutral (e.g., ammonium (B1175870) chloride) conditions. wikipedia.orgmasterorganicchemistry.com

These reactions proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. orientjchem.org

The following table summarizes common reduction methods for converting aryl nitro compounds to anilines.

MethodReagents & ConditionsAdvantagesPotential Challenges
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or ethyl acetate. wikipedia.orgmasterorganicchemistry.comHigh efficiency, clean reaction, product isolated by filtration.Risk of dehalogenation (C-Br, C-F bond cleavage). sci-hub.segoogle.com Requires specialized equipment for handling H₂ gas.
Metal-Acid ReductionFe/HCl, Fe/CH₃COOH, Sn/HCl. masterorganicchemistry.comCost-effective, good chemoselectivity for preserving halogens.Requires stoichiometric amounts of metal, acidic workup, and can generate significant metal waste.
Tin(II) Chloride ReductionSnCl₂·2H₂O in a solvent like ethanol or concentrated HCl. masterorganicchemistry.comMild conditions, often used in laboratory scale for its reliability.Generates tin-based byproducts that need to be removed.
Transfer HydrogenationHydrazine (N₂H₄) or ammonium formate (B1220265) as a hydrogen source with a catalyst (e.g., Pd/C, Raney Ni). wikipedia.orgAvoids the use of high-pressure hydrogen gas.Can still pose a risk of dehalogenation depending on the catalyst and substrate.

Formation of Nitrogen-Containing Heterocyclic Systems via Nitro Group Reactivity

The nitro group in this compound is a key functional group that can be leveraged for the construction of nitrogen-containing heterocyclic systems. A common strategy involves the reduction of the nitro group to an amino group, which can then participate in various cyclization reactions.

For instance, the reduction of the nitro group to an amine is a critical step. This transformation can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. The resulting amine is a versatile intermediate that can undergo intramolecular or intermolecular reactions to form heterocyclic rings.

While direct examples involving this compound are not extensively detailed in the provided search results, the general principle of using nitroarenes as precursors for heterocyclic synthesis is well-established. For example, the high reactivity of the nitro group in aromatic nucleophilic substitution reactions offers pathways for synthesizing substituted phthalonitriles, which are precursors to various heterocyclic compounds. researchgate.net This suggests that the nitro group of this compound could similarly be displaced by a suitable nucleophile to initiate the formation of a heterocyclic ring.

Reactions Involving the Primary Alcohol Group

The primary alcohol group (-CH₂OH) in this compound is another site for various chemical modifications.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. For the oxidation to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed. These transformations provide access to compounds with different electronic and steric properties, which can be useful for further synthetic manipulations.

The hydroxyl group can participate in condensation reactions to form ethers, esters, or acetals. Ether formation can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Esterification can be carried out by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst. Acetal formation involves the reaction of the alcohol with an aldehyde or a ketone under acidic conditions.

To prevent unwanted reactions of the primary alcohol group during transformations at other sites of the molecule, it can be protected with a suitable protecting group. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether), ethers (e.g., benzyl (B1604629) ether), and esters. These protecting groups can be selectively introduced and later removed under specific conditions, allowing for a more controlled and efficient synthesis.

Cross-Coupling Reactions

The bromo substituent on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govnobelprize.orgmdpi.comtcichemicals.com this compound can be coupled with various aryl or vinyl boronic acids or their esters to introduce new substituents at the position of the bromine atom. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nobelprize.org

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions:

ParameterTypical ConditionsReference
CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ nih.gov
LigandPPh₃, dppf, SPhos, XPhos nih.gov
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ nih.gov
SolventToluene (B28343), Dioxane, DMF, Water tcichemicals.com
Boron ReagentArylboronic acids, Arylboronic esters tcichemicals.com

Sonogashira Coupling:

The Sonogashira coupling reaction is another powerful palladium-catalyzed reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. This compound can be reacted with various terminal alkynes to introduce an alkynyl group onto the aromatic ring.

The table below outlines common conditions for Sonogashira coupling reactions:

ParameterTypical ConditionsReference
CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂ rsc.org
Co-catalystCuI rsc.org
BaseEt₃N, i-Pr₂NH rsc.org
SolventTHF, DMF, Toluene rsc.org
AlkyneTerminal alkynes rsc.org

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the construction of a wide array of complex organic molecules with potential applications in various fields.

Functionalization of the Bromine Atom in Bromoaryl Substrates

The bromine atom in this compound serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent. For substrates similar to this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups. The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligands, and base. For instance, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed. The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring can impact the reaction kinetics.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing a direct route to substituted anilines. The reaction of this compound with various primary or secondary amines, in the presence of a suitable palladium catalyst (e.g., those based on biarylphosphine ligands like XPhos or SPhos) and a base, would yield the corresponding 3-amino-5-fluoro-4-nitrophenyl)methanol derivatives. The reaction conditions, including temperature and solvent, are crucial for achieving high yields and preventing side reactions.

The following interactive table summarizes typical conditions for these cross-coupling reactions on analogous bromoaryl substrates.

Reaction Catalyst Ligand Base Solvent Typical Temperature (°C)
Suzuki-MiyauraPd(OAc)₂ or Pd(PPh₃)₄PPh₃, SPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O80-120
Buchwald-HartwigPd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110

Factors Governing Chemo- and Regioselectivity in Multi-functionalized Aromatic Systems

The presence of multiple reactive sites on the this compound ring—the bromo, fluoro, and nitro groups, as well as the hydroxymethyl substituent—necessitates careful consideration of chemo- and regioselectivity in its chemical transformations. The interplay of electronic and steric effects of these substituents dictates the outcome of a given reaction.

The aromatic ring is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group (via both resonance and induction) and the fluoro group (primarily inductive). This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency activates the ring towards nucleophilic aromatic substitution (SNA).

In the context of nucleophilic aromatic substitution (SNA) , the nitro group is a powerful activating group, particularly for nucleophilic attack at the ortho and para positions. In this compound, the fluorine atom is situated ortho to the nitro group, while the bromine atom is meta. This positioning makes the fluorine atom significantly more susceptible to displacement by nucleophiles than the bromine atom. The high electronegativity of fluorine also contributes to a more polarized C-F bond, further enhancing its reactivity as a leaving group in SNA reactions. Common nucleophiles for such transformations include alkoxides, thiolates, and amines.

For palladium-catalyzed cross-coupling reactions , the reactivity order of halogens is typically I > Br > Cl > F. Therefore, in reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, the bromine atom is the primary site of reaction, while the fluorine atom remains intact. This differential reactivity allows for selective functionalization of the C-Br bond.

The hydroxymethyl group can also influence reactivity. While generally not directly involved in the aforementioned aromatic substitutions, its presence can affect the solubility and electronic properties of the molecule. It can also be a site for further chemical modification, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent nucleophilic substitution at the benzylic position.

The regioselectivity of reactions is also guided by the directing effects of the existing substituents. The nitro group is a strong meta-director for electrophilic attack (should such a reaction be forced), while the bromo and fluoro groups are ortho, para-directors. However, due to the strong deactivation of the ring by the nitro group, electrophilic substitution is generally disfavored.

The following table summarizes the directing effects and reactivity of the functional groups in this compound.

Functional Group Position Electronic Effect Directing Effect (EAS) Reactivity in SNA Reactivity in Cross-Coupling
-NO₂4Strong -I, -MmetaActivating (ortho, para)-
-F5Strong -I, Weak +Mortho, paraGood Leaving GroupUnreactive
-Br3-I, Weak +Mortho, paraPoor Leaving GroupReactive
-CH₂OH1Weak -Iortho, para--

Theoretical and Computational Investigations of 3 Bromo 5 Fluoro 4 Nitrophenyl Methanol

Quantum Chemical Computations

Quantum chemical computations have emerged as indispensable tools for the theoretical investigation of molecular structures, properties, and reactivity. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) provide profound insights into the electronic behavior of complex molecules, including substituted aromatic compounds like (3-Bromo-5-fluoro-4-nitrophenyl)methanol. These computational approaches allow for a detailed exploration of the molecule's geometry, energetic stability, and optical characteristics, which are crucial for understanding its potential applications.

Density Functional Theory (DFT) Applications for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set, would be instrumental in determining its optimized molecular geometry. These calculations can precisely predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.

Table 1: Representative Theoretical Data Obtainable from DFT Calculations

ParameterDescription
Optimized GeometryProvides the most stable 3D arrangement of atoms, including bond lengths and angles.
Total EnergyIndicates the overall stability of the molecule.
Heat of FormationThe change in enthalpy during the formation of the compound from its constituent elements.
Vibrational FrequenciesCorresponds to the frequencies of molecular vibrations, useful for IR and Raman spectra prediction.

Time-Dependent DFT (TD-DFT) for Analysis of Electronic Transitions and Optical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. It is particularly effective for predicting the electronic absorption spectra of organic compounds. For this compound, TD-DFT calculations could elucidate the nature of its electronic transitions, predicting the absorption wavelengths (λmax), oscillator strengths, and the molecular orbitals involved in these transitions.

The optical behavior of the molecule is dictated by how it interacts with light, and TD-DFT can provide a theoretical basis for understanding its UV-Visible spectrum. The calculations would likely reveal transitions involving the π-orbitals of the aromatic ring and the non-bonding orbitals of the substituents. The nitro group, being a strong chromophore, is expected to play a significant role in the electronic transitions.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics and Distribution

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The spatial distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the methanol (B129727) group, which are electron-rich regions. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group and the carbon atoms of the aromatic ring.

Correlation of Frontier Molecular Orbitals with Chemical Reactivity

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The distribution of the frontier orbitals is also directly linked to the molecule's reactivity. The regions where the HOMO is localized are susceptible to electrophilic attack, while the areas with a high LUMO density are prone to nucleophilic attack. Therefore, a detailed analysis of the HOMO and LUMO of this compound would provide valuable predictions about its reactive behavior in various chemical environments.

Table 2: Key Parameters Derived from Frontier Molecular Orbital Analysis

ParameterSignificance in Chemical Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.
HOMO-LUMO GapThe energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis for Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is typically colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the nitro group and the hydroxyl group of the methanol substituent, making these sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the bromine atom would likely exhibit a positive potential (blue), indicating them as potential sites for nucleophilic attack. The MEP analysis thus complements the frontier molecular orbital analysis in predicting the chemical reactivity of the molecule.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

There is currently no available research data on the non-linear optical properties of this compound. Investigations into its molecular hyperpolarizability (β), a key indicator of NLO activity, have not been reported. Such studies would typically involve computational methods like Density Functional Theory (DFT) to calculate the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability. These calculations would provide insight into the molecule's potential for applications in optoelectronics and photonics, driven by the interplay of the electron-withdrawing nitro group and the halogen substituents on the phenyl ring. However, without foundational research, no data tables or detailed findings can be presented.

Computational Spectroscopy

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H and ¹³C)

A computational analysis of the ¹H and ¹³C NMR chemical shifts for this compound has not been published. Theoretical predictions, often carried out using the Gauge-Independent Atomic Orbital (GIAO) method at various levels of theory, are crucial for confirming the molecular structure and understanding the electronic environment of the nuclei. Such an analysis would provide predicted chemical shifts for the aromatic protons and carbons, as well as for the methylene (B1212753) group, which could then be compared with experimental data for structural verification. The lack of published studies prevents the generation of a data table of predicted chemical shifts.

Vibrational Mode Assignments and Potential Energy Distribution (PED) Analysis

Detailed vibrational mode assignments and Potential Energy Distribution (PED) analysis for this compound are not available in the current body of scientific literature. This type of analysis involves calculating the theoretical vibrational frequencies (e.g., using DFT) and assigning them to specific stretching, bending, and torsional modes of the molecule. PED analysis further dissects these vibrational modes to quantify the contribution of individual internal coordinates, offering a precise understanding of the molecule's vibrational behavior. Without such research, a table of vibrational frequencies and their corresponding assignments cannot be constructed.

Theoretical Prediction and Rationalization of Reaction Regioselectivity and Reaction Pathways

There is no available research on the theoretical prediction and rationalization of reaction regioselectivity and reaction pathways for this compound. Computational studies in this area would typically employ methods to analyze the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions to predict how it would react with various reagents. These analyses are fundamental for understanding and predicting the outcomes of chemical reactions, such as nucleophilic aromatic substitution, but have not been performed or published for this specific compound.

Q & A

Q. What are the common synthetic routes for (3-Bromo-5-fluoro-4-nitrophenyl)methanol?

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Nitration and halogenation : Introduce the nitro group at the para position via mixed acid nitration, followed by bromination using N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄) to direct bromine to the meta position relative to the nitro group .

Fluorination : Electrophilic fluorination or halogen exchange (e.g., using KF/18-crown-6) to install fluorine at the 5-position .

Methanol group introduction : Reduction of a carbonyl precursor (e.g., via LiAlH₄) or direct hydroxymethylation under controlled conditions .

Q. Key considerations :

  • Solvent choice : Dichloromethane or THF for polar intermediates.
  • Temperature control : Bromination and nitration are exothermic; use ice baths to prevent side reactions .

Q. How can researchers characterize this compound?

Methodological approach :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect, nitro group splitting patterns) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns from bromine .
  • X-ray crystallography : Use SHELX for structure refinement if single crystals are obtained. Note: SHELX is robust for small molecules but may require high-resolution data .
  • HPLC-PDA : Purity assessment with reverse-phase columns (C18) and UV detection at 254 nm.

Validation : Cross-check melting points and spectral data against computed values (e.g., DFT simulations).

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and chemical goggles. Use fume hoods due to volatile halogenated intermediates .
  • Storage : In amber vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
  • Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate. Avoid drains due to environmental toxicity .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The nitro group (strong electron-withdrawing, meta-directing) and fluorine (weak electron-withdrawing, ortho/para-directing) create distinct electronic environments:

  • Suzuki coupling : Bromine at the 3-position is more reactive than fluorine. Use Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O for selective aryl-bromide coupling .
  • Nucleophilic aromatic substitution : Nitro and fluorine groups activate the ring for SNAr at the 4-position (para to nitro) under basic conditions (e.g., NaH in DMSO) .

Data contradiction note : Competing directing effects may lead to regioselectivity challenges. Computational modeling (e.g., Hammett σ values) can predict dominant pathways .

Q. What strategies optimize crystallography for this compound?

  • Crystal growth : Use slow evaporation from ethanol/water mixtures.
  • Data collection : High-resolution synchrotron sources mitigate absorption errors from bromine.
  • Refinement : SHELXL-2018 for handling heavy atoms (Br) and disorder modeling. Example: A similar brominated phenol required anisotropic displacement parameters for Br and O atoms .

Challenge : Fluorine’s low electron density complicates X-ray detection. Neutron diffraction or enhanced CCD detectors are alternatives.

Q. How does this compound compare to structurally similar analogs in biological activity?

Comparative analysis (based on ):

CompoundAntimicrobial ActivityAntitumor ActivityNotes
This compoundModerateHigh (predicted)Nitro enhances DNA intercalation
4-Bromo-5-fluoro-2-nitrophenolHighLowPhenolic -OH increases solubility
2-Fluoro-5-nitrobenzoic acidLowModerateCarboxylic acid aids coordination

Mechanistic insight : The nitro group may act as a redox-active moiety, while bromine contributes to lipophilicity for membrane penetration .

Q. What are the challenges in analyzing conflicting spectral data?

  • NMR splitting anomalies : Fluorine’s spin-½ nucleus causes complex splitting. Use ¹⁹F-decoupled experiments or 2D HSQC for clarity .
  • Mass spectrometry artifacts : Bromine’s isotopic pattern (1:1 for ⁷⁹Br/⁸¹Br) can be mistaken for impurities. Confirm via HRMS.
  • HPLC retention variability : Adjust mobile phase pH (e.g., 0.1% TFA) to improve peak symmetry for nitro-containing compounds .

Q. How can researchers explore the compound’s potential in materials science?

  • Coordination chemistry : Test as a ligand for transition metals (e.g., Cu²⁺, Pd⁰). The methanol group can act as a bridging ligand.
  • Polymer precursors : Radical polymerization with acrylates (initiated by AIBN) to create halogenated polymers for flame retardancy .
  • Surface functionalization : Silane coupling agents (e.g., APTES) to anchor the compound on SiO₂ substrates for sensor applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.